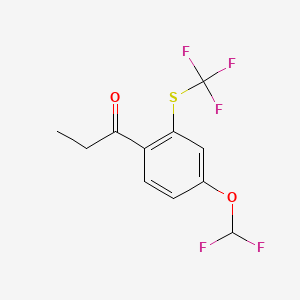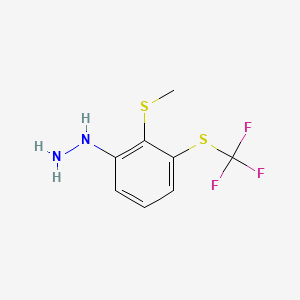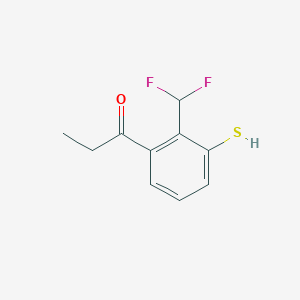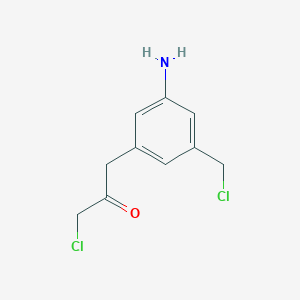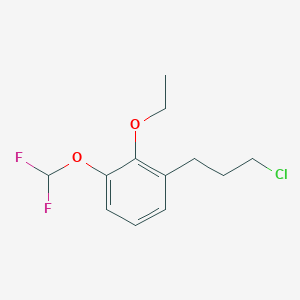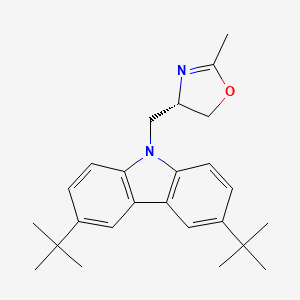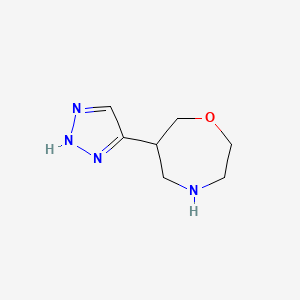
6-(1H-1,2,3-Triazol-5-yl)-1,4-oxazepane
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
6-(1H-1,2,3-Triazol-5-yl)-1,4-oxazepane is a heterocyclic compound that features both a triazole and an oxazepane ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 6-(1H-1,2,3-Triazol-5-yl)-1,4-oxazepane typically involves a multi-step process. One common method is the “click” chemistry approach, which involves the cycloaddition of azides and alkynes to form the triazole ring. The oxazepane ring can be synthesized through various methods, including cyclization reactions involving amines and epoxides.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the principles of large-scale organic synthesis can be applied. This includes optimizing reaction conditions for yield and purity, using continuous flow reactors, and employing green chemistry principles to minimize waste and energy consumption.
Análisis De Reacciones Químicas
Types of Reactions
6-(1H-1,2,3-Triazol-5-yl)-1,4-oxazepane can undergo various chemical reactions, including:
Oxidation: The triazole ring can be oxidized under specific conditions.
Reduction: The compound can be reduced to form different derivatives.
Substitution: The triazole and oxazepane rings can participate in nucleophilic and electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Reagents like halogens, alkyl halides, and acyl chlorides can be used under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield triazole N-oxides, while reduction can produce various triazole derivatives.
Aplicaciones Científicas De Investigación
6-(1H-1,2,3-Triazol-5-yl)-1,4-oxazepane has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly as enzyme inhibitors.
Industry: Utilized in the development of new materials, including polymers and supramolecular assemblies.
Mecanismo De Acción
The mechanism of action of 6-(1H-1,2,3-Triazol-5-yl)-1,4-oxazepane involves its interaction with specific molecular targets. The triazole ring can bind to metal ions, making it useful in catalysis and enzyme inhibition. The oxazepane ring can interact with biological macromolecules, potentially disrupting their function and leading to therapeutic effects.
Comparación Con Compuestos Similares
Similar Compounds
5-(1H-1,2,3-Triazol-5-yl)isophthalic Acid: Another triazole-containing compound with applications in supramolecular chemistry.
1H-1,2,3-Triazole Analogs: A broad class of compounds with similar triazole rings, used in various chemical and biological applications.
Uniqueness
6-(1H-1,2,3-Triazol-5-yl)-1,4-oxazepane is unique due to the combination of the triazole and oxazepane rings, which confer distinct chemical and biological properties
Propiedades
Fórmula molecular |
C7H12N4O |
|---|---|
Peso molecular |
168.20 g/mol |
Nombre IUPAC |
6-(2H-triazol-4-yl)-1,4-oxazepane |
InChI |
InChI=1S/C7H12N4O/c1-2-12-5-6(3-8-1)7-4-9-11-10-7/h4,6,8H,1-3,5H2,(H,9,10,11) |
Clave InChI |
IFMCGSJZMKGGAC-UHFFFAOYSA-N |
SMILES canónico |
C1COCC(CN1)C2=NNN=C2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



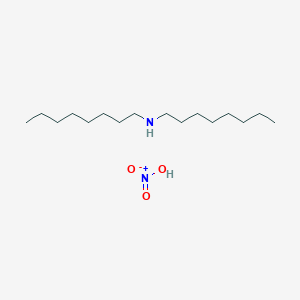
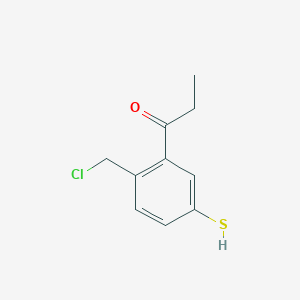
![Tris(2,3,5,6-tetramethyl[1,1'-biphenyl]-4-yl)borane](/img/structure/B14064719.png)
